(Z)-3-(4,5-dimethoxy-2-nitrophenyl)-2-(4-iodophenyl)prop-2-enenitrile
Overview
Description
(Z)-3-(4,5-dimethoxy-2-nitrophenyl)-2-(4-iodophenyl)prop-2-enenitrile is an organic compound that features a combination of nitro, methoxy, and iodo functional groups attached to a phenyl ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4,5-dimethoxy-2-nitrophenyl)-2-(4-iodophenyl)prop-2-enenitrile typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,5-dimethoxy-2-nitrobenzaldehyde and 4-iodobenzyl cyanide.
Condensation Reaction: The key step involves a condensation reaction between 4,5-dimethoxy-2-nitrobenzaldehyde and 4-iodobenzyl cyanide in the presence of a base such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (60-80°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysts: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Scale-Up: Adapting the reaction conditions for large-scale production, ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(4,5-dimethoxy-2-nitrophenyl)-2-(4-iodophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH).
Solvents: Ethanol, methanol, dichloromethane (DCM).
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of new compounds with different functional groups replacing the iodo group.
Coupling: Formation of biaryl or other complex structures.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Drug Development: Investigated for potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Biological Probes: Used in the development of probes for studying biological systems.
Industry
Materials Science:
Organic Electronics: Investigated for use in organic electronic devices due to its conjugated system.
Mechanism of Action
The mechanism of action of (Z)-3-(4,5-dimethoxy-2-nitrophenyl)-2-(4-iodophenyl)prop-2-enenitrile would depend on its specific application. For example:
Biological Activity: If used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Catalysis: In catalytic processes, it may act as a ligand or reactant, facilitating the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(4,5-dimethoxy-2-nitrophenyl)-2-phenylprop-2-enenitrile: Lacks the iodo group, which may affect its reactivity and applications.
(Z)-3-(4,5-dimethoxy-2-nitrophenyl)-2-(4-bromophenyl)prop-2-enenitrile: Contains a bromine atom instead of iodine, which may influence its chemical behavior.
Uniqueness
Functional Groups:
Reactivity: The presence of the iodo group allows for specific substitution reactions that may not be possible with other halogens.
Properties
IUPAC Name |
(Z)-3-(4,5-dimethoxy-2-nitrophenyl)-2-(4-iodophenyl)prop-2-enenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13IN2O4/c1-23-16-8-12(15(20(21)22)9-17(16)24-2)7-13(10-19)11-3-5-14(18)6-4-11/h3-9H,1-2H3/b13-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGDRTCSDZOHJE-NTUHNPAUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)I)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(\C#N)/C2=CC=C(C=C2)I)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13IN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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